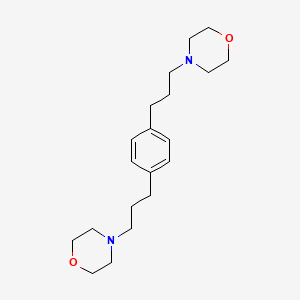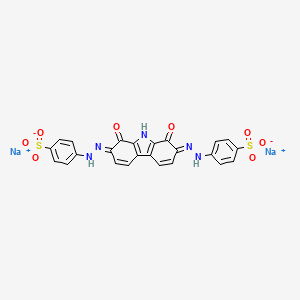
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol is a complex ester compound with the molecular formula C24H52O9 and a molecular weight of 484.66428 . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol typically involves esterification reactions. The primary reactants include hexanedioic acid, 2,2-dimethyl-1,3-propanediol, isodecanol, and 1,2-propanediol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this ester compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, yielding the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid, 2,2-dimethyl-1,3-propanediol, isodecanol, and 1,2-propanediol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and coatings.
Wirkmechanismus
The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, the ester bonds can be hydrolyzed by esterases, releasing the constituent acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, dimethyl ester: A simpler ester with similar chemical properties but different applications.
Hexanedioic acid, 2,5-diethyl-, dimethyl ester: Another ester with additional ethyl groups, leading to different physical and chemical properties.
2,4-Hexadienedioic acid, dimethyl ester: An ester with conjugated double bonds, resulting in unique reactivity.
Uniqueness
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol is unique due to its complex structure, which imparts specific physical and chemical properties. Its ability to act as a plasticizer and its biocompatibility make it valuable in various applications, distinguishing it from simpler esters .
Eigenschaften
CAS-Nummer |
84712-46-9 |
|---|---|
Molekularformel |
C24H52O9 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid;8-methylnonan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C10H22O.C6H10O4.C5H12O2.C3H8O2/c1-10(2)8-6-4-3-5-7-9-11;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7;1-3(5)2-4/h10-11H,3-9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3;3-5H,2H2,1H3 |
InChI-Schlüssel |
JIWTUPIZKUXYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCO.CC(CO)O.CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
